2-(2-Chlorophenoxy)ethanethioamide is a chemical compound with the molecular formula and a molecular weight of 201.67 g/mol. It is characterized by the presence of a chlorophenoxy group attached to an ethanethioamide moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound is cataloged under the Chemical Abstracts Service number 35370-94-6 and can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. It falls under the classification of thioamides, which are compounds containing a sulfur atom bonded to a carbon atom that is also double-bonded to a nitrogen atom. The presence of the chlorophenoxy group suggests potential applications in agrochemicals and pharmaceuticals.
The synthesis of 2-(2-Chlorophenoxy)ethanethioamide typically involves the reaction of 2-chlorophenol with ethylene thiourea under controlled conditions. This method allows for the formation of the thioamide linkage while incorporating the chlorophenoxy substituent. The general reaction can be outlined as follows:
This synthesis route has been documented in various studies focusing on similar compounds, showcasing its reliability for producing thioamide derivatives .
The molecular structure of 2-(2-Chlorophenoxy)ethanethioamide can be represented using several structural formulas:
InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
C1=CC(=CC=C1OCC(=S)N)Cl
These representations indicate that the compound features a chlorinated aromatic ring connected via an ether bond to an ethanethioamide functional group. The thioamide group contributes to its potential reactivity and biological activity.
2-(2-Chlorophenoxy)ethanethioamide may undergo various chemical reactions typical for thioamides, including:
These reactions are significant for modifying the compound's structure to enhance its biological properties or develop new derivatives .
The physical properties of 2-(2-Chlorophenoxy)ethanethioamide include:
Chemical properties include reactivity patterns typical for thioamides, such as susceptibility to hydrolysis and oxidation .
2-(2-Chlorophenoxy)ethanethioamide has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4